Product packaging for 5-amino-N-ethyl-2-fluorobenzamide(Cat. No.:CAS No. 682757-55-7)

5-amino-N-ethyl-2-fluorobenzamide

Cat. No.: B13195655
CAS No.: 682757-55-7
M. Wt: 182.19 g/mol
InChI Key: CBFNLARBKLPRPW-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Core Structures in Chemical Biology and Research

Benzamide, a simple organic compound consisting of a benzene (B151609) ring attached to an amide group, serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.org Its derivatives, known as substituted benzamides, are of considerable interest in medicinal chemistry and chemical biology. The benzamide core is a common feature in a variety of pharmacologically active compounds. mdpi.comresearchgate.net The stability and synthetic accessibility of the aromatic amide group make it a versatile scaffold for introducing diverse chemical functionalities, which can modulate the biological activity of the resulting molecules. mdpi.comresearchgate.net Researchers have explored benzamide analogues for a wide range of potential therapeutic applications. researchgate.net

Overview of Halogen and Amine Substitutions on Benzamide Frameworks

The introduction of halogen atoms and amine groups onto the benzamide framework can significantly influence the physicochemical and biological properties of the molecule. Halogenation, particularly with fluorine, can alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.aiontosight.ai The position of the fluorine atom on the benzene ring is crucial in determining its effect. ontosight.ai

Similarly, the presence and position of an amine group can impact a molecule's polarity, basicity, and ability to form hydrogen bonds, which are critical for interactions with enzymes and receptors. ontosight.ai The combination of halogen and amine substituents on a benzamide scaffold creates a diverse chemical space for the exploration of structure-activity relationships (SAR). mdpi.com

Specific Research Context of 5-Amino-N-ethyl-2-fluorobenzamide

This compound is a substituted benzamide that incorporates a fluorine atom at the 2-position, an amino group at the 5-position, and an N-ethyl group on the amide nitrogen. This particular arrangement of substituents makes it a subject of interest in synthetic and medicinal chemistry research. While extensive research on this specific compound is not widely published, its structural motifs are present in molecules investigated for various biological activities. For instance, related fluorinated and aminated benzamides have been explored for their potential as enzyme inhibitors and receptor agonists. nih.govnih.gov

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound primarily focuses on its synthesis and its potential as a key intermediate in the preparation of more complex molecules. The objective of such research is often to develop efficient synthetic routes to this and related compounds. google.com Furthermore, the compound serves as a tool for investigating the impact of its specific substitution pattern on molecular properties and biological interactions. While detailed biological activity studies on this compound itself are limited in the public domain, its structural similarity to other biologically active benzamides suggests its potential as a scaffold for the design of novel chemical entities.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 682757-55-7 bldpharm.com
Molecular Formula C9H11FN2O bldpharm.com
Molecular Weight 182.19 g/mol bldpharm.com
MDL Number MFCD09909320 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2O B13195655 5-amino-N-ethyl-2-fluorobenzamide CAS No. 682757-55-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

682757-55-7

Molecular Formula

C9H11FN2O

Molecular Weight

182.19 g/mol

IUPAC Name

5-amino-N-ethyl-2-fluorobenzamide

InChI

InChI=1S/C9H11FN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13)

InChI Key

CBFNLARBKLPRPW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N)F

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino N Ethyl 2 Fluorobenzamide and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for 5-Amino-N-ethyl-2-fluorobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthesis plan. amazonaws.com For this compound, the most logical and common disconnection is at the amide bond (C-N). This is a reliable strategy because numerous methods exist for forming amide bonds. amazonaws.com

This primary disconnection breaks the molecule into two key synthons: 5-amino-2-fluorobenzoic acid and ethylamine (B1201723) . Both of these precursors are readily available or can be synthesized through straightforward methods.

A further retrosynthetic analysis of 5-amino-2-fluorobenzoic acid is necessary. The amino group is often introduced by the reduction of a nitro group due to the high efficiency and selectivity of this transformation. This leads to the precursor 2-fluoro-5-nitrobenzoic acid . This precursor is a common starting material in organic synthesis, where the fluorine atom is introduced early and the nitro group serves as a precursor to the amine, directing subsequent reactions as needed. The synthesis, therefore, often begins with a molecule where the key substitution pattern is already established.

Primary Amidation Routes for Benzamide (B126) Formation

The formation of the amide bond is the crucial step in synthesizing this compound from its carboxylic acid and amine precursors. Several reliable methods are available, each with distinct advantages.

Carbodiimide-Mediated Coupling Reactions (e.g., DCC, EDC)

Carbodiimides are widely used "zero-length" crosslinking agents that facilitate the formation of an amide bond between a carboxylic acid and an amine without becoming part of the final molecule. thermofisher.com The most common reagents for this purpose are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comcreative-proteomics.com

The reaction mechanism involves the activation of the carboxyl group of 5-amino-2-fluorobenzoic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate is then susceptible to nucleophilic attack by the primary amine, ethylamine, to form the stable amide bond. A key challenge with this intermediate is its instability in aqueous solutions, where it can hydrolyze back to the carboxylic acid. thermofisher.comcreative-proteomics.com To mitigate this and to reduce potential side reactions or racemization in chiral molecules, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included in the reaction mixture. peptide.comresearchgate.net

The choice between DCC and EDC often depends on the reaction conditions and desired work-up procedure. thermofisher.compeptide.com DCC is soluble in organic solvents, and its byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents, which can be removed by filtration. peptide.com In contrast, EDC and its corresponding urea (B33335) byproduct are water-soluble, making it ideal for aqueous reactions and simplifying purification through extraction. peptide.cominterchim.fr

FeatureDCC (N,N'-Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Solubility Water-insoluble; used in organic solvents (e.g., DCM, THF, DMF). thermofisher.cominterchim.frWater-soluble; can be used in aqueous buffers (pH 4.0-6.0) and organic solvents. interchim.fr
Byproduct Dicyclohexylurea (DCU)Water-soluble urea derivative.
Byproduct Removal Filtration, as DCU is a precipitate. peptide.comAqueous extraction. peptide.com
Primary Use Organic synthesis, peptide synthesis in non-aqueous media. thermofisher.compeptide.comBioconjugation, aqueous-phase peptide synthesis, general amidation. creative-proteomics.cominterchim.fr

Acid Chloride Activation Methods

One of the most traditional and effective methods for forming amides involves the activation of the carboxylic acid by converting it into a more reactive acid chloride. tandfonline.com In this two-step approach, 5-amino-2-fluorobenzoic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly electrophilic intermediate, 5-amino-2-fluorobenzoyl chloride.

This activated intermediate is then reacted with ethylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct generated during the reaction. rsc.org Acid chloride methods are known for their high reactivity and ability to produce amides in excellent yields. tandfonline.com However, the reagents are often sensitive to moisture and require careful handling under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. tandfonline.com

ReagentFormulaUseByproducts
Thionyl ChlorideSOCl₂Common, inexpensive reagent for converting carboxylic acids to acid chlorides.SO₂ (gas), HCl (gas)
Oxalyl Chloride(COCl)₂Milder reagent, reactions can often be run at lower temperatures.CO (gas), CO₂ (gas), HCl (gas)
Phosphorus PentachloridePCl₅Strong chlorinating agent.POCl₃ (liquid), HCl (gas)

Microwave-Assisted Synthesis for Yield Optimization and Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. ijnrd.org Unlike conventional heating which relies on thermal conductivity, microwave irradiation directly heats the molecules in the reaction mixture, leading to rapid temperature increases and significantly reduced reaction times. ijnrd.org

The synthesis of benzamides is particularly amenable to microwave assistance. researchgate.net For instance, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just seven minutes with a 99% yield under microwave conditions. ijnrd.orgrasayanjournal.co.in Similarly, amidation reactions, whether proceeding through carbodiimide or acid chloride routes, can be accelerated from hours to minutes. researchgate.netmdpi.com This rapid heating not only speeds up the desired reaction but can also minimize the formation of byproducts that may occur during prolonged heating. ijnrd.org

ReactionHeating MethodReaction TimeYield
Amide SynthesisConventionalSeveral hoursGood to Excellent
Amide SynthesisMicrowave-Assisted5-20 minutes researchgate.netmdpi.comExcellent
Benzamide HydrolysisConventional1 hour~99%
Benzamide HydrolysisMicrowave-Assisted7 minutes ijnrd.orgrasayanjournal.co.in99%

Regioselective Introduction of Fluorine and Amino Substituents

The precise placement of the fluorine atom at the ortho-position and the amino group at the meta-position relative to the amide is critical. The regioselectivity is typically controlled by the choice of starting material rather than through late-stage functionalization of an unsubstituted benzamide.

Halogenation Strategies for Fluorination at Ortho Position

Direct electrophilic fluorination of an aromatic ring is challenging. Elemental fluorine is extremely reactive and difficult to control, often leading to explosive reactions and multiple products. libretexts.orgyoutube.com While modern electrophilic fluorinating agents, such as Selectfluor™, have been developed, they can still result in poor regioselectivity when applied to activated rings like phenols or anilines. nih.gov

Therefore, the most common and practical strategy for synthesizing a molecule like this compound is to start with a precursor that already contains the fluorine atom in the correct position, such as 2-fluoro-5-nitrobenzoic acid or 2-fluoro-5-nitrobenzonitrile (B100134) . The synthesis of these precursors often involves nucleophilic aromatic substitution on a dinitro- or chloro-nitro-benzene derivative.

However, advanced methodologies for directed ortho-halogenation are an active area of research. One innovative strategy involves using a boron handle to direct the halogenation. A recent study demonstrated a highly regioselective ortho-halogenation of N-aryl amides by first performing a carbonyl-directed borylation, followed by a halodeboronation step. rsc.org This two-step sequence allows for the precise installation of a halogen at the ortho position. While this was demonstrated on N-aryl amides, the principle of using a directing group to control regioselectivity is a key concept in modern synthesis. Another advanced approach involves the transition-metal-catalyzed C-H activation and functionalization of the ortho-position of benzamides. nih.gov

Fluorinating AgentTypeComments
Elemental Fluorine (F₂)GasExtremely reactive, non-selective, and hazardous. youtube.com
Selectfluor™Electrophilic (N-F reagent)Solid, easier to handle, but can lack regioselectivity on activated rings. nih.gov
N-Fluoropyridinium saltsElectrophilic (N-F reagent)Can require harsh conditions and yield mixtures of products. nih.gov
Potassium Fluoride (KF)NucleophilicUsed in nucleophilic aromatic substitution (SNAr) on electron-deficient rings (Halex reaction). google.com

Amination Reactions for Meta Amino Group Installation

The introduction of an amino group at the C-5 position of the 2-fluorobenzamide (B1203369) scaffold is a critical step in the synthesis of this compound. A prevalent and reliable method for this transformation is the reduction of a corresponding nitro-substituted precursor.

This strategy typically begins with a starting material such as 2-fluoro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzoic acid. The nitro group, being a strong electron-withdrawing group, facilitates certain synthetic steps and can be readily converted to the desired amino group in the final stages of the synthesis. A common approach involves the reduction of 2-fluoro-5-nitrobenzonitrile to 5-amino-2-fluorobenzonitrile. This intermediate can then be hydrolyzed to the corresponding benzamide.

The reduction of the nitro group can be achieved using various reagents and conditions, selected based on substrate tolerance and desired selectivity.

Reagent/CatalystConditionsNotes
Stannous chloride dihydrate (SnCl₂·2H₂O) Reflux in a solvent like ethyl acetate (B1210297). A classic and effective method for nitro group reduction. Requires an aqueous workup to remove tin salts.
Catalytic Hydrogenation (H₂/Pd-C) Hydrogen gas with a palladium on carbon catalyst in a suitable solvent (e.g., ethanol, methanol).A clean and efficient method, often providing high yields. The catalyst can be filtered off, simplifying purification.
Iron (Fe) in acidic medium Iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride.A cost-effective and common method used in industrial processes for the reduction of aromatic nitro compounds.

Another synthetic pathway involves the use of 2-aminopyridine (B139424) as a starting material, which undergoes nitration, amino group protection, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom. researchgate.net This highlights the versatility of synthetic strategies available for constructing substituted aminobenzamides.

Protecting Group Chemistry in Multi-step Synthesis

In the multi-step synthesis of this compound and its analogs, protecting groups are indispensable tools. organic-chemistry.org The primary amino group is nucleophilic and can react with a wide array of electrophilic reagents. libretexts.org To prevent unwanted side reactions during subsequent synthetic transformations, such as the formation of the amide bond or modifications to other parts of the molecule, the amino group must be temporarily masked with a protecting group. organic-chemistry.org

The choice of a protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its removal once its purpose is served. organic-chemistry.org An effective protecting group strategy, often referred to as an orthogonal strategy, allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

Common protecting groups for amines include carbamates, which render the amino group non-nucleophilic. organic-chemistry.org

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acidic conditions (e.g., trifluoroacetic acid, TFA). youtube.comStable to bases, nucleophiles, and hydrogenolysis. youtube.com
Benzyloxycarbonyl Cbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂/Pd-C). youtube.comStable to mild acidic and basic conditions.
Benzyl BnBenzyl bromide or chlorideCatalytic hydrogenolysis (H₂/Pd-C). youtube.comStable to a wide range of acidic and basic conditions.
Acetamide AcAcetic anhydride (B1165640) or acetyl chlorideAcidic or basic hydrolysis.Provides good protection but requires harsh cleavage conditions.

The use of these protecting groups enables chemists to perform complex modifications on other parts of the molecule with high selectivity and yield.

Derivatization and Scaffold Functionalization from this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These derivatization strategies are key to exploring the chemical space around this scaffold.

Modifications at the N-ethyl Group

The N-ethyl amide side chain is a prime target for modification. By varying the amine used in the amide bond formation step, a wide range of N-substituted analogs can be synthesized. Starting from a common intermediate like 5-(protected-amino)-2-fluorobenzoic acid, coupling with different primary or secondary amines yields a library of derivatives.

Examples of Potential N-Substitutions:

N-alkyl and N-cycloalkyl analogs: Using amines such as propylamine, cyclopropylamine, or isobutylamine.

N-aryl analogs: Using anilines, although this may require more stringent coupling conditions.

N-functionalized alkyl analogs: Employing amino alcohols or diamines to introduce additional functional groups. The synthesis of procainamide, an N-(diethylamino)ethyl benzamide derivative, illustrates a similar strategy of incorporating a tertiary amine into the side chain. mdpi.comresearchgate.net

Disubstituted amides: Utilizing secondary amines, as seen in the related compound 2-amino-N-butyl-N-ethyl-5-fluorobenzamide. nih.gov

Transformations of the C-5 Amino Group

The aromatic amino group at the C-5 position is a versatile handle for a variety of chemical transformations. These reactions allow for the introduction of diverse functionalities, significantly altering the electronic and steric properties of the molecule.

Key Transformations:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.

Urea/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates to yield urea or thiourea derivatives.

Sandmeyer and Related Reactions: The amino group can be converted into a diazonium salt, which is a valuable intermediate. This salt can then be displaced by a variety of nucleophiles to introduce groups such as -OH, -CN, halogens (-Cl, -Br, -I), or -H.

Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diarylamines.

Further Functionalization of the Fluorobenzene (B45895) Ring

Introducing additional substituents onto the fluorobenzene ring can be achieved by starting with a precursor that has a suitable leaving group, such as a bromine atom. The compound 5-bromo-N-ethyl-2-fluorobenzamide is an excellent example of such an intermediate. uni.lu The bromine atom can be replaced through various metal-catalyzed cross-coupling reactions.

Reaction NameCatalyst/ReagentsGroup Introduced
Suzuki Coupling Pd catalyst, base, boronic acid/esterAryl, heteroaryl, alkyl, vinyl
Heck Coupling Pd catalyst, base, alkeneAlkene
Sonogashira Coupling Pd/Cu catalyst, base, terminal alkyneAlkyne
Buchwald-Hartwig Amination Pd catalyst, base, amineAmino (aryl or alkyl)
Cyanation Pd or Cu catalyst, cyanide source (e.g., Zn(CN)₂)Cyano (-CN)

These reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the core scaffold.

Industrial-Scale Production Considerations for Research Materials

The transition from laboratory-scale synthesis to industrial-scale production of research materials like this compound requires careful optimization of the synthetic route. Key considerations include cost, safety, efficiency, and environmental impact.

A viable industrial route often starts with readily available and cost-effective materials. The synthesis of fluorobenzamides from halogenated benzonitriles is one such approach. google.com A patent for preparing fluorobenzamide compounds highlights several industrial considerations: google.com

Solvent Selection: Utilizing solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) which are effective for fluorination reactions and can be recycled to reduce cost and waste. google.com

Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, can enhance reaction rates and yields in fluorination reactions. google.com

Process Control: Maintaining optimal reaction temperatures is crucial to prevent side reactions and the formation of impurities like tarry polymers. google.com For instance, a preferred fluorination temperature range is cited as 150–165 °C. google.com

Hydrolysis Step: The hydrolysis of the nitrile to the amide can be achieved using aqueous hydrogen peroxide with a catalytic amount of base, which is a relatively clean and efficient method. google.com

Furthermore, ensuring the final product meets high purity standards (>99.5%) is essential for its use as a research material. google.com Companies that supply such chemicals for research purposes often provide them in various quantities, from small samples to bulk amounts, with comprehensive documentation like a Certificate of Analysis (CoA). americanelements.com

Molecular Interactions and Biological Target Engagement Studies Preclinical

In Vitro Enzymatic Modulation and Inhibition Profiles

The ability of small molecules to modulate or inhibit enzymatic activity is a cornerstone of drug discovery. For 5-amino-N-ethyl-2-fluorobenzamide, its potential effects on key enzyme families are of significant interest.

While direct studies on this compound's interaction with tyrosine kinases are not prominent in the available literature, the benzamide (B126) scaffold is a known pharmacophore in numerous tyrosine kinase inhibitors. For instance, a series of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, which features a related amide linkage, has been explored for its inhibitory activity against c-Met kinase. These studies often involve fluorescence-based assays to determine the half-maximal inhibitory concentration (IC50) and utilize techniques like Lineweaver-Burk plots to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). Future research on this compound would likely employ similar methodologies to ascertain its potential as a tyrosine kinase inhibitor.

The investigation of benzamide derivatives as serine protease inhibitors has a long history. While specific data on this compound is scarce, related compounds have been evaluated. For example, various benzamidine (B55565) and guanidinobenzamide derivatives have been shown to be potent inhibitors of serine proteases like thrombin and trypsin. These studies typically involve chromogenic substrate assays to measure the rate of enzyme activity in the presence and absence of the inhibitor. The inhibitory constant (Ki) is a key parameter determined in these assays. The structural features of this compound, particularly the amino and fluoro substituents on the benzoyl ring, could influence its interaction with the S1 pocket of serine proteases, a critical determinant of binding affinity and selectivity.

Receptor Binding and Ligand-Target Interactions

The interaction of small molecules with specific receptors is fundamental to their pharmacological effects. For this compound, its potential to bind to various receptors is an active area of theoretical and, where available, experimental investigation.

Benzamides are a well-established class of ligands for serotonin (B10506) (5-HT) receptors. While direct agonist activity of this compound at the 5-HT(1F) receptor has not been explicitly detailed, related compounds have been studied. For example, lasmiditan, a selective 5-HT(1F) receptor agonist, features a pyridine (B92270) ring in place of the benzene (B151609) ring of this compound. Studies on such compounds typically involve radioligand binding assays to determine the affinity of the compound for the receptor, often expressed as the dissociation constant (Kd) or inhibitory constant (Ki). Functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) levels, are then used to confirm agonist or antagonist activity.

The sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions. Several benzamide derivatives have been identified as high-affinity ligands for this receptor. For instance, the benzamide derivative AC927 has shown selectivity for the sigma-1 receptor over the sigma-2 receptor. Binding affinity is typically determined through competitive radioligand binding assays using a known high-affinity sigma-1 receptor ligand, such as 3H-pentazocine. The ethylamide group and the substitution pattern on the aromatic ring of this compound would be critical in determining its potential binding affinity and modality (agonist or antagonist) at the sigma-1 receptor.

Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that respond to trace amines. Research has identified benzamide-containing compounds as antagonists for TAAR5. For example, a study on the discovery of selective TAAR5 antagonists highlighted a benzamide-containing compound, although structurally distinct from this compound. The evaluation of such compounds involves cell-based assays measuring the functional response of TAAR5 to its agonist in the presence of the potential antagonist. The potency of antagonism is typically reported as the half-maximal inhibitory concentration (IC50). The specific structural attributes of this compound would need to be assessed through similar assays to determine its potential as a TAAR5 antagonist.

Cellular Pathway Modulation in Preclinical Models

Preclinical research into the effects of this compound on cellular signaling pathways has provided initial insights into its biological activity. While direct studies on this specific compound are limited, research on analogous structures offers a foundational understanding of its potential modulatory effects on key cellular processes such as cell signaling and apoptosis.

Attenuation of MAPK/ERK Signaling in Cell-Based Assays

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in various pathologies, including cancer. While specific data on the direct effect of this compound on the MAPK/ERK pathway is not extensively documented in publicly available literature, the broader class of benzamide derivatives has been investigated for their influence on kinase signaling. For instance, studies on other benzamide-containing compounds have explored their potential as kinase inhibitors, a class of drugs that can attenuate signaling pathways like MAPK/ERK. However, without direct experimental evidence, the specific impact of this compound on this pathway remains to be elucidated.

Induction of Apoptosis and Caspase Activation in Cellular Models

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism for many anti-cancer therapies. The caspase family of proteases plays a central role in executing the apoptotic program. Research into compounds with similar structural motifs, such as certain indole-carboxamides, has demonstrated the ability to induce apoptosis and activate caspases in cancer cell lines nih.gov. For example, compounds 5f and 5g, which are 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, were shown to significantly increase the levels of caspase-3 and caspase-8 in Panc-1 pancreatic cancer cells nih.gov. These findings suggest that the core scaffold may have pro-apoptotic potential. However, direct studies confirming that this compound induces apoptosis and activates caspases are needed to substantiate this hypothesis for this specific molecule.

Table 1: Effect of Related Indole Carboxamide Compounds on Apoptotic Markers in Panc-1 Cells nih.gov
CompoundCaspase-3 Level (pg/mL)Caspase-8 Level (Fold Increase vs. Control)Bax Level (Fold Increase vs. Control)
Control-11
Staurosporine (Reference)--33
Compound 5f560.2 ± 5.02537
Compound 5g542.5 ± 5.02336

Specific Interactions with Biomolecular Structures

The specific binding characteristics of this compound to biomolecules are dictated by its structural components. The fluorobenzamide core and the N-ethyl amine side chain are key to its interactions with biological targets.

Melanin (B1238610) Binding Affinity and Selectivity in In Vitro Systems

Benzamide derivatives have demonstrated a notable affinity for melanin, a pigment found in high concentrations in melanoma cells. nih.govplos.orgsnmjournals.org This property is being leveraged for the development of radiolabeled benzamides as imaging agents for melanoma. nih.govplos.orgsnmjournals.orgkoreascience.kr Studies on fluorinated benzamide derivatives, which are structurally related to this compound, have shown high and specific binding to melanin. nih.govsnmjournals.org For instance, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB) exhibited high binding affinity for synthetic melanin, with approximately 90% binding observed within 10 minutes. snmjournals.org In vitro cell uptake studies using B16F10 melanoma cells showed that the uptake of ¹⁸F-DMFB was over 18-fold higher in melanin-producing cells stimulated with L-tyrosine. snmjournals.org Similarly, a ⁶⁸Ga-labeled fluorinated picolinamide (B142947) derivative demonstrated selective uptake in melanin-producing cells. plos.orgplos.org These findings strongly suggest that the fluorobenzamide scaffold within this compound likely confers a significant binding affinity for melanin.

Table 2: Melanin Binding and Cellular Uptake of a Related Fluorobenzamide Derivative (¹⁸F-DMFB) snmjournals.org
ParameterResult
In Vitro Melanin Binding (at 10 min)~90%
Cellular Uptake Increase in B16F10 cells (with L-tyrosine)>18-fold

Fluorobenzamide Moiety Interactions with Hydrophobic Pockets in Enzyme Active Sites

The fluorobenzamide moiety is a key structural feature that can participate in various non-covalent interactions within enzyme active sites. The fluorine atom, due to its high electronegativity, can engage in specific interactions. While direct evidence for C-F bond hydrogen bond acceptance is debated, in optimal orientations, F--H-N-amide interactions can contribute to binding affinity. nih.gov More recent findings also suggest that the C-F bond can have favorable interactions with amide carbonyls. nih.gov

Furthermore, the benzamide ring itself can interact with hydrophobic pockets within an enzyme's active site. In a study of 1-phenylbenzimidazoles, which share a similar aromatic structure, the phenyl ring was modeled to point into the interior of a relatively narrow ATP binding pocket of the platelet-derived growth factor receptor. nih.gov This suggests that the fluorobenzamide portion of this compound could similarly orient itself within a hydrophobic enzymatic cleft, contributing to binding and potential inhibition.

Role of Amine Side Chains in Ionic Bond Formation with Receptor Residues

The amine side chain of benzamide derivatives plays a crucial role in their binding to biological targets. nih.gov This side chain can be protonated under physiological conditions, allowing for the formation of ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, on a receptor or enzyme. nih.gov In the context of melanin binding, it is proposed that the amine residue of benzamide derivatives forms an ionic interaction with the carboxylate groups present in the melanin polymer. nih.gov

Studies on substituted benzamide ligands targeting the D4 dopamine (B1211576) receptor have also highlighted the importance of the amine portion. In some binding poses, the diethylamine (B46881) moiety was suggested to form hydrophobic contacts with residues on transmembrane helices. nih.gov This indicates that depending on the specific target, the amine side chain can participate in both ionic and hydrophobic interactions, anchoring the ligand to its binding site.

Structure Activity Relationship Sar and Rational Design Investigations

Impact of C-2 Fluorine Substitution on Biological Activity

The substitution of a hydrogen atom with fluorine at the C-2 (ortho) position of the benzamide (B126) ring introduces significant changes to the molecule's physicochemical properties, which can profoundly influence its biological activity through a combination of electronic and steric effects.

Fluorine is the most electronegative element, and its placement at the C-2 position exerts a strong electron-withdrawing inductive effect (-I effect) on the benzamide ring. This alters the electron distribution of the aromatic system, which can influence several types of non-covalent interactions crucial for drug-receptor binding. The modification of the ring's electron density can modulate π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in a receptor's binding pocket.

In some cases, the introduction of a potent electron-withdrawing group can decrease binding affinity if the interaction relies on the electron-rich nature of the unsubstituted phenyl ring. Conversely, this electronic perturbation can be favorable, creating complementary electrostatic interactions with an electron-deficient region of the receptor. For example, in a study of noncovalent SARS-CoV papain-like protease (PLpro) inhibitors based on a benzamide scaffold, it was observed that the electronic properties of substituents on the ring were critical. A comparison between a methyl group (electron-donating) and a trifluoromethyl group (strongly electron-withdrawing) at the same position revealed a significant loss of binding affinity for the trifluoromethyl analog, highlighting the sensitivity of the binding pocket to the electronic nature of the substituent nih.gov.

The table below illustrates the impact of different ortho-substituents on the inhibitory activity of a benzamide-based inhibitor series against SARS-CoV PLpro, demonstrating the combined influence of electronic and steric factors.

CompoundOrtho-Substituent (R)IC₅₀ (µM)
Analogue 1 -H2.3
Analogue 2 -F1.2
Analogue 3 -Cl0.6
Analogue 4 -Br1.1
Analogue 5 -I4.6
Analogue 6 -CH₃2.3
Analogue 7 -CF₃> 20
This table is illustrative, based on data from a study on benzamide inhibitors of SARS-CoV PLpro, showing how ortho-substitution affects inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency.

The ortho-fluorine can promote or restrict certain conformations through intramolecular interactions. For instance, it can form a weak intramolecular hydrogen bond with the amide N-H group (C-F···H-N), which can stabilize a more planar conformation. This conformational locking can be advantageous, as it reduces the entropic penalty upon binding to a receptor that requires such a geometry. Conversely, steric repulsion between the fluorine and the carbonyl oxygen or N-ethyl group could favor a non-planar conformation. Studies on α-fluoroketones have shown that the conformational preferences are influenced by a balance between orbital overlap and dipole moment minimization, which in turn affects reactivity beilstein-journals.org. A similar principle applies here, where the preferred conformation of the 2-fluorobenzamide (B1203369) moiety will influence its ability to fit optimally into a binding site.

Role of C-5 Amino Group in Binding Affinity and Selectivity

The amino group at the C-5 (meta) position is a polar, hydrogen-bonding moiety that can critically anchor the ligand within the receptor's binding site.

The primary amino group (-NH₂) can act as a hydrogen bond donor. This allows it to form specific, directional interactions with hydrogen bond acceptor atoms (like oxygen or nitrogen) on amino acid residues such as aspartate, glutamate, or asparagine within a binding pocket. These hydrogen bonds are crucial for both high-affinity binding and selectivity.

The position of the amino group on the benzamide ring is critical. Placing the group at the C-5 (meta) position directs its hydrogen bonding vectors into a different region of the binding site compared to a C-4 (para) or C-2 (ortho) substitution. SAR studies on various receptor ligands have repeatedly shown that such positional changes can lead to dramatic differences in activity.

For example, a meta-amino group might be positioned to interact with a key residue that is inaccessible to a para-amino group, and vice versa. While direct comparative data for 5-amino-N-ethyl-2-fluorobenzamide is not available, studies on other substituted benzamides have highlighted the importance of substituent positioning. For instance, research on quinazolinone synthesis noted that 2-aminobenzamides with electron-rich substituents (like an amino group) demonstrated higher reactivity than those with electron-deficient ones, and the position of these groups influenced reaction outcomes mdpi.com. In general, moving a key interacting group from the meta to the para position can alter the binding mode or completely abolish activity if the new position leads to a steric clash or fails to engage with a critical residue in the receptor.

Influence of N-ethyl Side Chain Modifications

The N-ethyl group is another key component for SAR, as modifications to this side chain can affect affinity, selectivity, and pharmacokinetic properties. The amide side chain often extends into a specific sub-pocket of the receptor.

Varying the length and bulk of the N-alkyl group is a classic strategy in medicinal chemistry to probe the size and nature of this sub-pocket.

Chain Length: Replacing the ethyl group with a smaller methyl group or a larger propyl or butyl group can reveal steric constraints within the binding site. If a larger group leads to a loss of activity, it suggests the pocket is sterically confined. Conversely, if a larger, more lipophilic group enhances activity, it may indicate the presence of a hydrophobic pocket that can be further exploited. Studies on muscarinic receptor antagonists have shown that lengthening the alkyl chain can decrease affinity due to steric limitations of the binding cavity nih.gov.

Branching: Introducing branching (e.g., an isopropyl group instead of a propyl group) can provide information about the shape of the pocket.

Cyclization: Incorporating the ethyl group into a cyclic structure (e.g., a pyrrolidine or piperidine ring) can restrict the conformational flexibility of the side chain. This can be beneficial if it locks the molecule into its bioactive conformation but detrimental if it prevents the necessary orientation for binding.

The table below presents hypothetical data illustrating how modifications to the N-alkyl side chain on a benzamide core could influence receptor binding affinity.

CompoundN-Alkyl Group (R')Receptor Affinity (Ki, nM)
Analogue A -Methyl85
Analogue B -Ethyl50
Analogue C -Propyl90
Analogue D -Isopropyl250
Analogue E -Butyl150
This illustrative table shows potential changes in binding affinity (Ki) with modifications to the N-alkyl group. A lower Ki value indicates higher affinity. The data suggests an optimal fit for the ethyl group in this hypothetical series.

Alkyl Chain Length and Branching Effects

Research on related N-alkyl-substituted compounds demonstrates that systematic variations in chain length (e.g., from methyl to butyl) can lead to predictable or sometimes unexpected changes in biological activity. nih.gov Generally, increasing the chain length enhances lipophilicity, which may improve membrane permeability and binding to hydrophobic pockets. However, there is often an optimal length, beyond which activity may decrease due to steric hindrance or reduced solubility. rsc.org

Branching the alkyl chain (e.g., replacing N-ethyl with N-isopropyl or N-tert-butyl) introduces steric bulk. This can be beneficial if it promotes a more favorable binding conformation or increases selectivity for the target protein over related proteins. rsc.org Conversely, excessive bulk can prevent the molecule from fitting into the binding site, leading to a loss of activity. The precise effects are target-dependent and are typically explored by synthesizing and testing a series of analogs.

To illustrate how such an investigation would be structured for this compound, the following table presents hypothetical data for a series of N-alkyl analogs. This demonstrates the systematic approach used to probe the effects of alkyl chain modifications.

Compound IDR Group (N-substituent)Chain LengthBranchingHypothetical Activity (IC50, nM)
1a-CH31None150
1b-CH2CH32None50
1c-CH2CH2CH33None35
1d-CH(CH3)23Branched80
1e-CH2CH2CH2CH34None65
1f-C(CH3)34Branched500

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Tertiary Amine Functionality and Membrane Permeability Considerations

While the primary amino group at the 5-position and the secondary amide are features of the core scaffold, the introduction of tertiary amine functionalities in more complex analogs is a common strategy in drug design. Tertiary amines can be protonated at physiological pH, potentially forming ionic interactions with the biological target and increasing aqueous solubility.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining the desired biological activity. nih.govnih.gov These techniques are particularly valuable for navigating patent landscapes, enhancing synthetic accessibility, and optimizing ADME profiles. researchgate.net

For this compound, the central fluorobenzamide ring system can be considered the core scaffold. Scaffold hopping would involve replacing this entire core with a structurally different moiety that maintains the essential three-dimensional arrangement of key interacting groups (the amino group, the amide, and the fluorine atom). researchgate.net

Bioisosteric replacement is a more subtle modification, involving the substitution of one atom or group with another that has similar physical or chemical properties. researchgate.net This can be applied to various parts of the this compound molecule:

Amide Linker: The amide group (-CONH-) could be replaced with bioisosteres like a reverse amide, ester, ketone, or a stable five-membered heterocyclic ring to alter metabolic stability and hydrogen bonding patterns.

Fluorine Atom: The fluorine atom could be replaced with other small, electron-withdrawing groups such as a cyano (-CN) or trifluoromethyl (-CF3) group to modulate electronic properties and target interactions.

Benzene (B151609) Ring: The benzene ring itself could be replaced by a heteroaromatic ring (e.g., pyridine (B92270), thiophene) to introduce new interaction points, alter solubility, and modify metabolism.

These strategies allow chemists to explore novel chemical space and fine-tune the properties of the lead compound. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For series of compounds like benzamide derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly insightful. nih.gov These models provide a three-dimensional understanding of the structural requirements for optimal activity and can guide the design of new, more potent analogs.

A typical 3D-QSAR study on a series of benzamide derivatives would involve the following steps:

Data Set: A collection of structurally related benzamide analogs with experimentally determined biological activities is assembled.

Molecular Modeling: The 3D structure of each molecule is generated and optimized to find its most stable conformation.

Alignment: All molecules in the dataset are aligned based on a common substructure, such as the fluorobenzamide core.

Field Calculation: Steric and electrostatic fields (for CoMFA) or additional similarity fields (for CoMSIA) are calculated around the aligned molecules.

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS), is used to build a mathematical model correlating the variations in the field values with the variations in biological activity.

Comparative Molecular Field Analysis (CoMFA)

CoMFA focuses on the steric (shape) and electrostatic (charge distribution) fields of the molecules. tandfonline.com The resulting model is often visualized as 3D contour maps, which highlight regions in space where modifications to the molecule are predicted to enhance or diminish activity.

Steric Maps: Green contours typically indicate regions where bulky groups are favorable for activity, while yellow contours show where steric bulk is detrimental.

Electrostatic Maps: Blue contours often mark areas where positive charge is preferred, while red contours indicate where negative charge is favorable.

In a CoMFA study on benzamide antibacterial inhibitors, for instance, the models provided a rational guide for designing new agents by identifying key steric and electrostatic properties within the pharmacophore. nih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov This provides a more comprehensive picture of the molecular properties influencing activity. The contour maps in CoMSIA are interpreted similarly:

Hydrophobic Maps: Yellow or orange contours may indicate regions where hydrophobic (lipophilic) groups increase activity, while white or grey contours suggest hydrophilic groups are preferred.

Hydrogen Bond Donor/Acceptor Maps: Contours (e.g., cyan for donors, magenta for acceptors) highlight areas where hydrogen-bonding interactions are important for binding.

For a series of biaryl benzamide derivatives studied as histone deacetylase inhibitors, CoMFA and CoMSIA models yielded significant statistical results and good predictive ability, identifying the amido and amine groups of the benzamide scaffold as key factors for inhibitory activity.

The statistical robustness of these models is critical and is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive power.

QSAR Modelq² (Cross-validated)r² (Non-cross-validated)Predictive r² (External Test Set)
CoMFA 0.6630.9090.767
CoMSIA 0.6280.8770.722

Note: The data in this table is derived from a representative 3D-QSAR study on biaryl benzamide derivatives and illustrates the statistical validation of such models.

By interpreting the contour maps generated from CoMFA and CoMSIA models, medicinal chemists can gain a deep understanding of the SAR for the this compound scaffold, enabling the rational design of novel compounds with enhanced biological activity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 5-amino-N-ethyl-2-fluorobenzamide, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the specific conformation (binding mode) that this compound adopts within the binding site of a target protein. Furthermore, these simulations provide a scoring function that estimates the binding affinity, or the strength of the interaction, between the ligand and the target. For instance, in studies targeting enzymes like ricin, a potent toxin, similar compounds are docked into the active site to predict their inhibitory potential. nih.gov The binding affinity is often expressed as a negative value, where a more negative number indicates a stronger predicted interaction. These predictions are crucial for prioritizing compounds for further experimental testing.

A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that form key interactions with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amino group, the ethylamide moiety, and the fluorine atom are all capable of participating in such interactions. Understanding which residues are critical for binding can inform the design of more potent and selective analogs. For example, a hydrogen bond between the amino group of the ligand and a specific amino acid in the receptor can be a critical anchor point for the entire molecule.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and explore the conformational flexibility of both the ligand and the target. nih.gov An MD simulation of the this compound-protein complex would reveal whether the initial docked pose is maintained over time, providing a more realistic and accurate picture of the binding event. nih.gov These simulations can also highlight subtle conformational changes in the protein upon ligand binding.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgespublisher.com For this compound, DFT calculations can provide valuable information about its electronic properties, such as the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its reactivity. researchgate.net This information is critical for understanding its chemical behavior and its potential to interact with biological targets. For example, the calculated electrostatic potential map can indicate which parts of the molecule are more likely to engage in electrostatic interactions.

Virtual Screening and In Silico Compound Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, this compound could serve as a starting point or a "hit" in a virtual screening campaign. By computationally screening a vast library of compounds, researchers can identify other molecules with similar or potentially better binding properties. Furthermore, this compound can serve as a scaffold for the in silico design of a focused library of derivatives with improved properties.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design approach. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. If the biological target of this compound is known, a pharmacophore model can be developed based on its key interaction features. This model can then be used to search for other diverse compounds that fit the pharmacophore and are therefore likely to have similar biological activity. researchgate.net This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5-amino-N-ethyl-2-fluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its structure. While specific experimental data is not publicly available, a predicted spectrum can be inferred from the analysis of similar structures.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring due to their differing electronic environments and couplings to each other and the fluorine atom. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons. The protons of the primary amine (-NH2) and the secondary amide (-NH-) would appear as broad singlets, with their chemical shifts potentially varying depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the amide would be expected to appear significantly downfield. The aromatic carbons would show signals in the typical aromatic region, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF). The two carbons of the ethyl group would be found in the aliphatic region of the spectrum.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H~6.5-7.5Complex Multiplet3H
Amide-NH~7.5-8.5Broad Singlet1H
Amine-NH₂~5.0-6.0Broad Singlet2H
Ethyl-CH₂~3.2-3.5Quartet2H
Ethyl-CH₃~1.0-1.2Triplet3H
¹³C NMR Predicted Chemical Shift (ppm)
C=O (Amide)~165-170
Aromatic C-F~155-160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-NH₂~140-150
Aromatic C-H~110-130
Aromatic C-C=O~125-135
Ethyl-CH₂~35-40
Ethyl-CH₃~14-16

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. The presence of both a primary amine and a secondary amide would be clearly distinguishable. The N-H stretching vibrations of the primary amine (-NH2) would typically appear as two sharp bands in the region of 3300-3500 cm⁻¹, while the secondary amide N-H stretch would be observed as a single, often broader, band in a similar region. The carbonyl (C=O) stretch of the amide group is a strong, sharp absorption that is expected in the range of 1640-1670 cm⁻¹. The C-F stretch of the fluoroaromatic moiety would likely be found in the 1000-1100 cm⁻¹ region. vulcanchem.com

Functional Group Predicted IR Absorption (cm⁻¹) Appearance
N-H Stretch (Amine)3300-3500Two sharp bands
N-H Stretch (Amide)3250-3400One broad band
C=O Stretch (Amide)1640-1670Strong, sharp
N-H Bend (Amide)1510-1550Medium to strong
C-N Stretch1200-1350Medium
C-F Stretch1000-1100Medium to strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C9H11FN2O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group and the ethylamino group, which are common fragmentation pathways for amides and amines. libretexts.orgmiamioh.edu

Ion Predicted m/z Identity
[M]⁺182.08Molecular Ion
[M - C₂H₅]⁺153.05Loss of ethyl group
[M - NHC₂H₅]⁺138.03Loss of ethylamine (B1201723) radical
[C₇H₅FNO]⁺138.03Fluorobenzoyl cation
[C₂H₅NH₂]⁺45.06Ethylamine cation

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating components of a mixture, and are therefore essential for monitoring reaction progress, isolating products, and assessing the purity of the final compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. niscpr.res.in For the synthesis of this compound, TLC would be performed on silica (B1680970) gel plates. jcsp.org.pk The choice of eluent (mobile phase) is crucial and would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). utdallas.edu The relative polarity of the starting materials and the product will determine their retention factors (Rf values). Given its polar amine and amide groups, this compound would be expected to have a lower Rf value than less polar starting materials. The spots can be visualized under UV light or by using a staining agent. psu.edursc.org

Parameter Typical Condition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl acetate / Hexane (e.g., 1:1 v/v)
VisualizationUV light (254 nm) or potassium permanganate (B83412) stain

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. It is the gold standard for determining the purity of a synthesized compound. For this compound, a reverse-phase HPLC method would likely be employed. sielc.comyoutube.comyoutube.com In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.comnih.gov The compound's purity would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks.

Parameter Typical Condition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile and Water (with 0.1% formic acid)
DetectionUV at a specific wavelength (e.g., 254 nm)
Flow Rate~1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. The crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated, from which the atomic positions can be determined.

Although a specific crystal structure for this compound is not publicly available, the crystallographic analysis of structurally related molecules provides insight into the expected structural features. For example, the crystal structure of other functionalized benzamide (B126) derivatives would reveal the planarity of the benzene ring and the amide group, as well as the conformation of the N-ethyl group. Intramolecular and intermolecular hydrogen bonding, which can significantly influence the crystal packing and physical properties of the compound, would also be elucidated.

In a hypothetical crystal structure of this compound, one would expect to observe hydrogen bonding interactions involving the amino group (as a donor) and the amide carbonyl oxygen (as an acceptor), as well as potentially the fluorine atom. These interactions play a crucial role in stabilizing the crystal lattice.

Table 2: Hypothetical Crystallographic Data for a Benzamide Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 15.678
β (°) ** 95.45
Volume (ų) 856.7
Z 4
Calculated Density (g/cm³) **1.456

This table presents example crystallographic data for a hypothetical benzamide derivative and does not represent experimentally determined data for this compound.

Future Directions and Research Perspectives for 5 Amino N Ethyl 2 Fluorobenzamide

Exploration of Novel Biological Pathways and Targets

A primary objective for any novel compound is the identification of its biological target(s) and the elucidation of the pathways it modulates. For 5-amino-N-ethyl-2-fluorobenzamide, a systematic approach to target deconvolution would be essential. Chemogenomic profiling, for instance, could be employed to identify potential targets. This technique involves screening the compound against a library of genetically defined strains, such as a yeast deletion library, to identify genes that confer sensitivity or resistance to the compound, thereby pointing to its molecular target. nih.gov

Biochemical assays with purified proteins could further pinpoint specific interactions. nih.gov For example, if initial screens suggest an antifungal potential, assays against key fungal enzymes or proteins like Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein identified as a target for other benzamide (B126) scaffolds, would be a logical step. nih.gov A functional variomics screen could then be used to identify resistance-conferring mutations within the identified target, providing strong evidence for the binding site and mechanism of action. nih.gov

Illustrative Target Identification Data for this compound

Screening MethodPutative Target ClassSpecific Example TargetRationale
Chemogenomic ProfilingFungal Phospholipid Transfer ProteinsSec14pBased on activity of other benzamide chemotypes. nih.gov
Kinase Panel ScreenProtein Kinasese.g., Casein Kinase 2 (CK2)Many kinase inhibitors feature a benzamide core.
Receptor Binding AssaysGPCRs, Ion Channelse.g., Dopamine (B1211576) D2, 5-HT1AA common feature of antipsychotic benzamide derivatives. nih.gov

Integration with Advanced Screening Platforms

To efficiently explore the biological activity of this compound, integration with advanced screening platforms is crucial. High-throughput screening (HTS) allows for the rapid testing of the compound against vast libraries of biological targets or in various cell-based assays. nih.govbmglabtech.com

Initially, this compound could be included in diversity-oriented screening libraries to assess its effect across a wide range of assays. thermofisher.com Depending on the results, it could then be incorporated into more focused screens, such as those targeting specific enzyme families (e.g., kinases, proteases) or particular disease models (e.g., cancer cell lines, microbial cultures). thermofisher.commedcraveonline.com The use of automated, miniaturized assays in 384-well or even higher-density formats can accelerate this process while conserving resources. bmglabtech.com

Fragment-based screening (FBS) represents another potential avenue. nih.gov Although this compound itself may be larger than a typical fragment, its core structure could inform the design of smaller, fragment-like analogs for screening against challenging targets.

Hypothetical HTS Campaign for this compound

PlatformLibrary TypeAssay FormatPotential "Hit" Indication
Robotic Liquid Handling with Plate ReaderDiversity LibraryCell Viability (e.g., MTT assay on cancer cell panel)Selective cytotoxicity against a specific cell line. nih.gov
Microfluidic ScreeningFocused Kinase LibraryIn vitro kinase activity assayInhibition of a specific kinase implicated in disease.
Automated MicroscopyPhenotypic ScreeningMorphological changes in cellsIndication of effects on cytoskeleton, cell cycle, etc.

Application in Probe Development for Chemical Biology Studies

A well-characterized bioactive molecule can be a valuable tool for studying biological systems. If this compound demonstrates potent and selective activity against a particular target, it could be developed into a chemical probe. nih.govnih.gov Chemical probes are essential for dissecting complex biological processes and identifying novel therapeutic targets. nih.govrsc.org

Development into a chemical probe would involve chemically modifying the parent compound to introduce a reporter tag, such as a fluorophore (for imaging), a biotin (B1667282) tag (for affinity purification and target identification), or a photo-crosslinking group (to covalently label the target protein). mskcc.org For example, the amino group on the benzamide ring could serve as a handle for such modifications. The resulting probe could be used in a variety of applications, including fluorescence microscopy to visualize the subcellular localization of the target, or in activity-based protein profiling (ABPP) to identify the target in its native cellular environment. nih.gov

Development of Advanced Synthetic Methodologies

The future development of this compound and its analogs will rely on efficient and versatile synthetic methods. While classical amide bond formation reactions are well-established, newer, more sustainable approaches could be explored. For instance, direct condensation of the corresponding benzoic acid and amine using a reusable solid acid catalyst under ultrasonic irradiation presents a green and efficient alternative to traditional methods. researchgate.net

Furthermore, the synthesis could be designed to readily allow for the creation of a library of related compounds. This would facilitate structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to optimize its potency, selectivity, and pharmacokinetic properties. nih.gov For example, the ethyl group on the amide could be varied, or different substituents could be introduced onto the phenyl ring. The development of a continuous process for the preparation of benzamide derivatives, without the need for isolation of intermediates, could also significantly streamline the synthesis of analogs. google.com

Potential Synthetic Routes for this compound Analogs

MethodKey ReagentsAdvantagesReference for Analogy
Direct CondensationDiatomite earth@IL/ZrCl4, ultrasonic irradiationGreen chemistry, high efficiency, reusable catalyst. researchgate.net
Entinostat-based ModificationModification of a known bioactive scaffoldPotential to inherit or modulate known bioactivity. nih.gov
Continuous Flow SynthesisClaisen rearrangement and amination in a flow reactorScalability, reproducibility, reduced reaction times. google.com

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational modeling with experimental work offers a powerful, synergistic approach to accelerating the research and development of this compound. plos.orgnih.gov Computational methods can be used to predict the compound's potential targets, binding modes, and physicochemical properties before committing to resource-intensive laboratory experiments.

Molecular docking studies could be used to screen this compound against a library of protein structures to prioritize potential targets. nih.gov If a target is identified experimentally, computational modeling can help to rationalize the binding interactions and guide the design of more potent analogs. nih.gov Furthermore, predictive modeling can be used to forecast the effects of combining this compound with other agents, potentially identifying synergistic interactions that could be therapeutically beneficial. plos.orgnih.gov The use of artificial intelligence and machine learning algorithms to analyze large datasets from both computational and experimental sources is becoming increasingly important in drug discovery and could be applied to this compound. mdpi.com

Illustrative Integrated Workflow

StepComputational ComponentExperimental ComponentDesired Outcome
1. Target Hypothesis GenerationVirtual screening against protein databases.Broad phenotypic screening.A prioritized list of potential biological targets.
2. Hit-to-Lead OptimizationMolecular docking and SAR modeling.Synthesis and in vitro testing of analogs.Analogs with improved potency and selectivity.
3. Synergy PredictionPredictive modeling of drug combinations.In vitro testing of predicted synergistic pairs.Identification of effective combination therapies. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-amino-N-ethyl-2-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of fluorinated benzamides typically involves amidation of fluorinated benzoic acid derivatives with amines under reflux conditions. For example, condensation reactions using ethanol as a solvent, acetic acid as a catalyst, and reflux for 4–5 hours have been employed for analogous compounds . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF for improved solubility), or microwave-assisted synthesis to reduce reaction time . Purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and amine/amide functionality.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., theoretical vs. observed m/z) .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, F content) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles for stereochemical confirmation .

Q. How do fluorine and amino substituents influence the pharmacokinetic properties of benzamide derivatives?

  • Methodological Answer : Fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the amino group improves solubility via hydrogen bonding. Comparative studies of fluorinated benzamides (e.g., N,N-diethyl-4-fluorobenzamide) show increased bioavailability and target binding affinity in receptor assays . In vitro assays (e.g., hepatic microsome stability tests) can quantify these effects .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values for fluorine) with biological activity. Software like Gaussian or ORCA facilitates these analyses .

Q. How can structural contradictions in fluorinated benzamide derivatives be resolved during crystallographic refinement?

  • Methodological Answer : Discrepancies in bond angles or torsional strains may arise from disordered crystal packing. SHELXL’s restraints (e.g., SIMU/DELU commands) mitigate thermal motion artifacts. For high-resolution data, twin refinement (using TWIN/BASF commands) resolves overlapping reflections . Validation tools like PLATON or checkCIF identify symmetry mismatches .

Q. What experimental and computational approaches address contradictions in reported biological activities of fluorinated benzamides?

  • Methodological Answer :

  • Systematic SAR Studies : Vary substituents (e.g., ethyl vs. methyl groups) and assay against isoforms (e.g., kinase variants) to isolate target-specific effects .
  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to identify outliers caused by assay conditions (e.g., pH, cell lines) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding under physiological conditions to reconcile in vitro/in vivo discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (fluorine) and donors (amino group) using tools like Schrödinger’s Phase .
  • Enzymatic Assays : Measure IC50_{50} values against target enzymes (e.g., kinases) with incremental substituent modifications.
  • Crystallographic Docking : Resolve binding modes using AutoDock Vina or GOLD, guided by SHELX-refined structures .

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